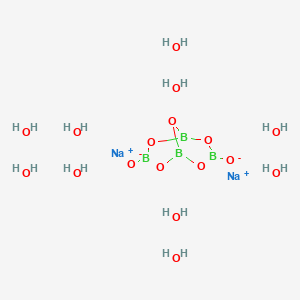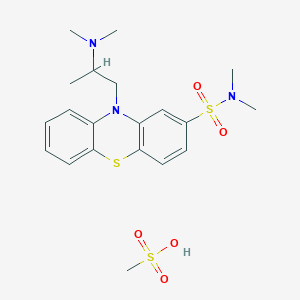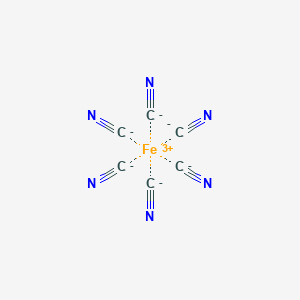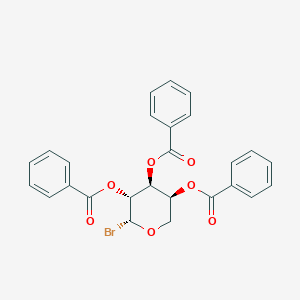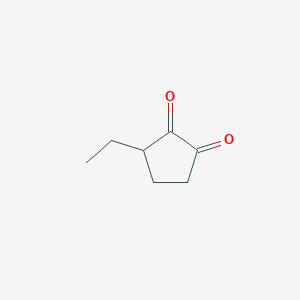
Niobium telluride
Vue d'ensemble
Description
Niobium telluride is a compound composed of niobium and tellurium. It is a member of the transition metal dichalcogenides family, which are known for their layered structures and unique physical properties. This compound has garnered significant attention due to its extraordinary physical properties, such as superconductivity and charge density waves .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Niobium telluride can be synthesized through high-temperature solid-state reactions. For instance, niobium and tellurium powders are mixed in stoichiometric ratios and heated in an inert atmosphere to form this compound . Another method involves the use of a lithium-containing tetrahydroborate reagent for solid-state lithiation and exfoliation, which allows the production of high-quality this compound nanosheets .
Industrial Production Methods: Industrial production of this compound typically involves high-temperature solid-state reactions. The process requires precise control of temperature and atmosphere to ensure the purity and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Niobium telluride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as oxygen or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium hydroboride.
Substitution: Substitution reactions involve replacing tellurium atoms with other chalcogenides like sulfur or selenium.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce niobium oxides, while substitution reactions can yield niobium sulfide or niobium selenide .
Applications De Recherche Scientifique
Niobium telluride has a wide range of scientific research applications due to its unique properties:
Chemistry: It is used in the study of superconductivity and charge density waves.
Biology and Medicine:
Industry: It is utilized in the development of ultrafast photonic devices, including mode-locked fiber lasers.
Mécanisme D'action
The mechanism by which niobium telluride exerts its effects is primarily related to its layered structure and electronic properties. The compound exhibits exotic quantum phenomena, such as superconductivity and charge density waves, due to the interactions between its layers and the presence of transition metal atoms . These properties make this compound an excellent candidate for applications in ultrafast photonics and energy storage .
Comparaison Avec Des Composés Similaires
Niobium telluride can be compared with other transition metal dichalcogenides, such as:
- Molybdenum telluride (MoTe2)
- Tungsten telluride (WTe2)
- Tantalum telluride (TaTe2)
- Titanium telluride (TiTe2)
Uniqueness: this compound stands out due to its combination of superconductivity and charge density wave properties, which are not commonly found together in other transition metal dichalcogenides . This makes it particularly valuable for applications in ultrafast photonics and energy storage .
Propriétés
IUPAC Name |
bis(tellanylidene)niobium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Nb.2Te | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXRUSDTARHZEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Nb](=[Te])=[Te] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NbTe2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201312171 | |
| Record name | Niobium telluride (NbTe2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201312171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12034-83-2 | |
| Record name | Niobium telluride (NbTe2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12034-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Niobium telluride (NbTe2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012034832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Niobium telluride (NbTe2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Niobium telluride (NbTe2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201312171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Niobium ditelluride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.636 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



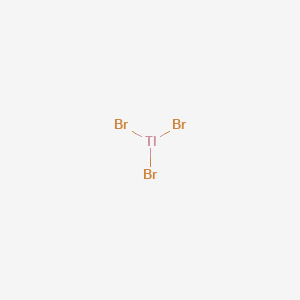
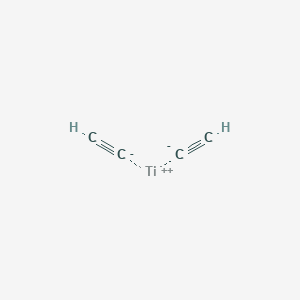
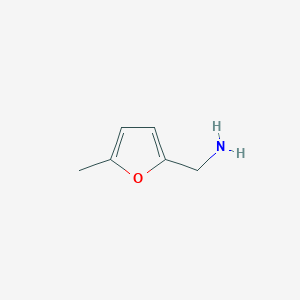

![13-butyl-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene](/img/structure/B76241.png)


